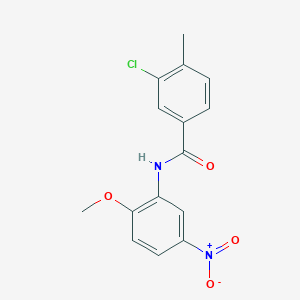
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as TDP-43 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor works by binding to the RNA recognition motif (RRM) domains of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, preventing its aggregation and promoting its clearance. This leads to a decrease in the formation of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one aggregates and an improvement in neuronal function.
Biochemical and Physiological Effects
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been shown to have several biochemical and physiological effects, including the prevention of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one aggregation, the promotion of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one clearance, and the improvement of motor function in animal models of ALS and FTLD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor is its potential therapeutic applications in neurodegenerative diseases. However, there are also some limitations to its use in lab experiments, including the need for further optimization of its pharmacokinetic properties and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor, including the optimization of its pharmacokinetic properties, the identification of new targets for the treatment of neurodegenerative diseases, and the development of more effective combination therapies. Additionally, further studies are needed to understand the long-term safety and efficacy of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor in humans.
Métodos De Síntesis
The synthesis of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor involves several steps, starting with the reaction of 3,4-dihydroxybenzaldehyde with acetone to obtain 3,4-dihydroxyacetophenone. This compound is then reacted with piperidine and acetic anhydride to obtain 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-4H-chromen-4-one, which is further reacted with hydrochloric acid to obtain 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one.
Aplicaciones Científicas De Investigación
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal lobar degeneration (FTLD), and Alzheimer's disease. 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a protein that plays a crucial role in RNA processing and is known to aggregate in the brain of patients with these diseases. 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been shown to prevent the aggregation of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one and improve motor function in animal models of ALS and FTLD.
Propiedades
IUPAC Name |
3,6,6-trimethyl-2-(piperidine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11-14-12(19)9-17(2,3)10-13(14)21-15(11)16(20)18-7-5-4-6-8-18/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYPMGVJQSMPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-2-(piperidin-1-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)
